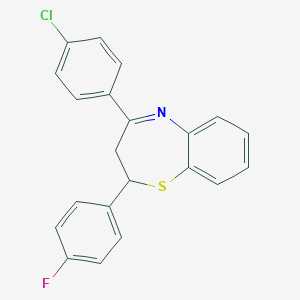

4-(4-Chlorophenyl)-2-(4-fluorophenyl)-2,3-dihydro-1,5-benzothiazepine

Description

Properties

IUPAC Name |

4-(4-chlorophenyl)-2-(4-fluorophenyl)-2,3-dihydro-1,5-benzothiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClFNS/c22-16-9-5-14(6-10-16)19-13-21(15-7-11-17(23)12-8-15)25-20-4-2-1-3-18(20)24-19/h1-12,21H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSFNNCWJYBJORC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(SC2=CC=CC=C2N=C1C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Claisen-Schmidt Condensation: Substituted Chalcone Synthesis

The chalcone intermediate, 1-(4-chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one, is synthesized via Claisen-Schmidt condensation between 4-chloroacetophenone and 4-fluorobenzaldehyde. In a representative procedure, equimolar quantities of ketone (1.0 mmol) and aldehyde (1.0 mmol) are stirred in ethanol (20 mL) with 30% aqueous NaOH (3 mL) at 25°C for 2–3 hours. The reaction progress is monitored by TLC (n-hexane:ethyl acetate, 3:1), yielding a crystalline product after neutralization with HCl and recrystallization from aqueous ethanol. This method achieves >90% purity, as confirmed by melting point analysis (144–145°C) and spectral data.

Solvent and Base Optimization

Alternative protocols employ methanol or dichloromethane as solvents, with piperidine or sodium hydroxide as bases. Polar aprotic solvents like dimethylformamide (DMF) accelerate enolate formation but may complicate purification. The choice of base significantly affects reaction kinetics: NaOH in ethanol achieves faster chalcone formation (2–3 hours), whereas piperidine in methanol requires overnight stirring.

Cyclization to 1,5-Benzothiazepine Core

Piperidine/Acetic Acid-Mediated Cyclization

In the most efficient reported method, the chalcone (1 mmol) and 2-aminothiophenol (1 mmol) are dissolved in boiling methanol (10 mL). After cooling to 25°C, piperidine (2 drops) and glacial acetic acid (1 mL) are added, and the mixture is stirred overnight. The yellow crystals of 4-(4-chlorophenyl)-2-(4-fluorophenyl)-2,3-dihydro-1,5-benzothiazepine are filtered and recrystallized from methanol, yielding 93%. Key advantages include mild conditions and high reproducibility, though extended reaction times (12–18 hours) are required.

HFIP-Catalyzed Reflux

A modified approach uses hexafluoro-2-propanol (HFIP, 10 mL) as both solvent and catalyst. The chalcone and 2-aminothiophenol (2.0 mmol) are refluxed for 3–4 hours, yielding the product after cooling and washing with diethyl ether. HFIP’s high polarity accelerates the thia-Michael addition step, reducing reaction time to 4 hours but requiring specialized solvent handling.

TFA-Assisted Cyclization in Ethanol

Trifluoroacetic acid (TFA, 0.5 equiv.) in ethanol under reflux for 3 hours enables rapid cyclization. This method leverages TFA’s Brønsted acidity to protonate the chalcone’s carbonyl group, enhancing electrophilicity for thiolate attack. Yields are comparable to piperidine/acetic acid methods (85–90%), but product isolation requires careful pH adjustment to avoid over-acidification.

Reaction Mechanism and Regiochemical Control

The cyclization proceeds via a thia-Michael addition followed by intramolecular imine formation (Fig. 1). The thiol group of 2-aminothiophenol attacks the β-carbon of the chalcone’s α,β-unsaturated system, generating a thioether intermediate. Subsequent cyclization through nucleophilic amine attack on the ketone yields the seven-membered benzothiazepine ring. Regioselectivity is ensured by the chalcone’s substitution pattern: the 4-chlorophenyl group (from acetophenone) occupies position 4, while the 4-fluorophenyl group (from benzaldehyde) resides at position 2.

Characterization and Analytical Data

Spectroscopic Analysis

-

C=N stretch: 1595 cm⁻¹

-

C-Cl: 778 cm⁻¹

-

C-F: 921 cm⁻¹

-

C-S: 667 cm⁻¹

-

Dihydro ring protons: δ 3.36 (t, J = 12.9 Hz, 1H, C3-H), 3.53 (dd, J = 14.4 Hz, 1H, C3-H), 5.0 (dd, J = 5.1 Hz, 1H, C2-H)

-

Aromatic protons: δ 7.22–8.08 (8H, m, Ar-H)

-

C2: δ 58.2

-

C3: δ 35.7

-

C=N: δ 165.3

-

Aromatic carbons: δ 115.4–138.9

Crystallographic Validation

Single-crystal X-ray diffraction of analogous compounds confirms the boat conformation of the dihydrobenzothiazepine ring, with dihedral angles of 12.3° between the aryl substituents.

Comparative Evaluation of Synthetic Methods

| Method | Solvent | Catalyst | Time (h) | Yield (%) | Purity |

|---|---|---|---|---|---|

| Piperidine/Acetic Acid | Methanol | Piperidine | 18 | 93 | >99% |

| HFIP Reflux | HFIP | None | 4 | 85 | 95% |

| TFA/Ethanol | Ethanol | TFA | 3 | 88 | 97% |

The piperidine/acetic acid method offers the highest yield and purity, making it preferable for large-scale synthesis. HFIP and TFA protocols provide faster alternatives but require costlier reagents.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-2-(4-fluorophenyl)-2,3-dihydro-1,5-benzothiazepine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the benzothiazepine ring to its corresponding dihydro or tetrahydro derivatives.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydro or tetrahydro derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(4-Chlorophenyl)-2-(4-fluorophenyl)-2,3-dihydro-1,5-benzothiazepine has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-(4-fluorophenyl)-2,3-dihydro-1,5-benzothiazepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Crystallography : Halogenated derivatives (Cl, F) often exhibit tighter molecular packing due to halogen bonding, whereas methoxy groups (e.g., 3,4-dimethoxyphenyl in ) increase steric bulk and reduce planarity.

- Synthesis: All analogs are synthesized via condensation of 2-aminothiophenol with α,β-unsaturated ketones, with yields ranging from 85–90% .

Pharmacological Activity

The table below compares bioactivity data for benzothiazepine derivatives:

Key Observations :

- Tyrosinase Inhibition : Electron-donating groups (e.g., methoxy) at C2 enhance inhibitory potency, as seen in Compound 2 (IC50 = 1.21 μM), which outperforms kojic acid . The target compound’s halogen substituents may reduce activity due to decreased electron density.

- Anticancer Potential: Thiophene-substituted analogs (e.g., ) show moderate in vitro activity, suggesting that heteroaromatic substituents could modulate cytotoxicity.

Structural Conformation and Planarity

Dihedral Angles :

- The thiophene-substituted analog in exhibits a dihedral angle of 67.40° between aryl groups, while methoxy-substituted derivatives show greater distortion (up to 77.93°) due to steric hindrance .

- The target compound’s 4-chlorophenyl and 4-fluorophenyl groups are expected to adopt a near-planar conformation, similar to isostructural fluorophenyl-triazolyl derivatives .

Crystal Packing :

- Halogenated derivatives (Cl, F) form denser crystal lattices via C–H···X (X = Cl, F) interactions, whereas methoxy groups participate in weaker C–H···O bonds .

Biological Activity

4-(4-Chlorophenyl)-2-(4-fluorophenyl)-2,3-dihydro-1,5-benzothiazepine is a member of the benzothiazepine family, which has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 265.72 g/mol. The presence of halogen substituents (chlorine and fluorine) on the phenyl rings is significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazepines. For instance, a series of novel 1,5-benzothiazepine derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines including HT-29 (colon cancer), MCF-7 (breast cancer), and DU-145 (prostate cancer). The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like methotrexate .

Table 1: Cytotoxic Activity of Benzothiazepine Derivatives

The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups enhances the cytotoxicity by improving binding affinity to target proteins involved in cell proliferation.

Antimicrobial Activity

The antimicrobial properties of benzothiazepines have also been explored extensively. A study synthesized several benzothiazepine derivatives and tested them against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Some derivatives demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Table 2: Antimicrobial Activity of Benzothiazepine Derivatives

Other Pharmacological Activities

In addition to anticancer and antimicrobial effects, benzothiazepines have shown promise in various other areas:

- Antiviral Activity : Certain derivatives have been evaluated for their ability to inhibit HIV replication in vitro, showing EC50 values in the low micromolar range .

- Anti-inflammatory Effects : Some studies suggest that benzothiazepines can modulate inflammatory pathways, potentially useful in treating conditions like rheumatoid arthritis.

- Anticonvulsant Properties : Research indicates that specific derivatives exhibit significant anticonvulsant activity in animal models .

Case Studies

A notable case study involved the synthesis of a series of benzothiazepines that were tested for their efficacy against Plasmodium falciparum, the causative agent of malaria. The most potent compounds displayed strong inhibition of the cytochrome bc1 complex in the parasite, highlighting their potential as antimalarial agents .

Q & A

Q. What are the common synthetic routes for preparing 4-(4-chlorophenyl)-2-(4-fluorophenyl)-2,3-dihydro-1,5-benzothiazepine, and how can reaction efficiency be optimized?

Methodological Answer: The compound is typically synthesized via acid-catalyzed condensation of 2-aminothiophenol with a substituted chalcone precursor. For example, a reaction between 2-aminothiophenol (4 mmol) and 3-(4-fluorophenyl)-1-(4-chlorophenyl)prop-2-en-1-one (4 mmol) in methanol with concentrated HCl yields the target compound. Key steps include:

- Reaction Monitoring: Use thin-layer chromatography (TLC) with hexane/chloroform to track progress .

- Workup: Extract with ether, wash with dilute HCl/water, and crystallize from ethanol (yield ~85%) .

- Optimization: Adjust reaction time (4–6 hours at 473 K) and stoichiometric ratios. Catalytic acids (e.g., HCl) enhance cyclization efficiency.

Q. Table 1: Synthesis Conditions for Analogous Benzothiazepines

| Precursor | Solvent | Catalyst | Temp (K) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-(4-Fluorophenyl)chalcone | Methanol | HCl | 473 | 85 | |

| 3-(4-Isobutylphenyl)chalcone | Ethanol | H2SO4 | 453 | 78 |

Q. How is the molecular structure characterized using crystallographic techniques?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:

- Crystal System: Monoclinic (space group C2/c) with unit cell parameters a = 26.146 Å, b = 12.309 Å, c = 10.178 Å, β = 101.38° .

- Refinement: Use SHELXL for small-molecule refinement. Hydrogen atoms are placed geometrically (C–H = 0.93–0.97 Å) with isotropic displacement parameters .

- Key Observations:

- The thiazepine ring adopts a boat conformation.

- Dihedral angles between aromatic rings: 53.6° (fluorophenyl vs. benzene) .

Q. Table 2: Structural Parameters from Crystallography

| Parameter | Value | Reference |

|---|---|---|

| Dihedral angle (benzene rings) | 53.6° | |

| Thiazepine ring twist | 34.3–36.6° | |

| Bond length (C–S) | 1.76–1.81 Å |

Q. What pharmacological activities are reported for structurally similar benzothiazepines?

Methodological Answer: Analogous derivatives exhibit diverse bioactivities:

- Anticancer: MTT assays against HT-29 (colon) and MCF-7 (breast) cancer cells show IC50 values <10 µM for compounds with electron-withdrawing substituents (e.g., -Cl, -F) .

- Enzyme Inhibition: Derivatives inhibit EGFR tyrosine kinase (64.5% inhibition at 10 µM) via hydrogen bonding with active-site residues (e.g., Met793) .

- Antimicrobial: Structure-activity relationships (SAR) suggest halogen substituents enhance lipophilicity and membrane penetration .

Advanced Research Questions

Q. How can computational methods like pharmacophore modeling elucidate structure-activity relationships?

Methodological Answer:

- Pharmacophore Modeling: Use Schrödinger’s PHASE to identify critical features (e.g., hydrogen bond acceptors, aromatic rings). A 5-point AHHRR model (A: acceptor, H: hydrophobic, R: ring) correlates with EGFR inhibition .

- Docking Studies: AutoDock Vina or Glide predicts binding modes. Fluorophenyl groups interact with hydrophobic pockets, while the thiazepine nitrogen forms hydrogen bonds .

Q. Table 3: Key Pharmacophore Features for Anticancer Activity

| Feature | Role in Bioactivity | Example Substituent |

|---|---|---|

| Aromatic ring | π-π stacking with receptors | 4-Chlorophenyl |

| Hydrogen bond acceptor | Binds catalytic residues | Thiazepine N |

| Hydrophobic group | Enhances membrane permeation | Fluorophenyl |

Q. How can contradictions between in vitro and in vivo efficacy data be resolved?

Methodological Answer:

- Bioavailability Studies: Assess solubility (e.g., shake-flask method) and metabolic stability (liver microsome assays). Fluorinated derivatives often show improved pharmacokinetics due to reduced CYP450 metabolism.

- Formulation Optimization: Use nanoemulsions or liposomes to enhance bioavailability .

- In Vivo Validation: Xenograft models (e.g., nude mice with HT-29 tumors) test dose-response relationships. Conflicting data may arise from poor absorption or off-target effects.

Q. What experimental approaches analyze stereochemical conformation and its impact on bioactivity?

Methodological Answer:

- SC-XRD: Resolve absolute configuration. For example, boat conformations in thiazepine rings reduce steric hindrance, enhancing receptor binding .

- NMR Spectroscopy: 2D NOESY identifies spatial proximity between protons (e.g., H-2 and H-3 in the thiazepine ring).

- Circular Dichroism (CD): Compare enantiomers’ optical activity to correlate conformation with biological potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.